molecular formula C11H19N3S B2912374 4-Cyclohexyl-5-propyl-1,2,4-triazole-3-thiol CAS No. 667444-98-6

4-Cyclohexyl-5-propyl-1,2,4-triazole-3-thiol

Cat. No. B2912374
M. Wt: 225.35
InChI Key: YSTXSTIICRUPTD-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of compounds known for their wide range of pharmacological activities . They are characterized by a five-membered ring structure containing three nitrogen atoms . The specific compound “4-Cyclohexyl-5-propyl-1,2,4-triazole-3-thiol” would have additional cyclohexyl and propyl groups attached to the triazole ring, and a thiol (-SH) group at the 3rd position.


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives generally consists of a five-membered ring with three nitrogen atoms . The presence of the thiol group (-SH) suggests that the compound may exhibit tautomerism .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions. For instance, they can form novel luminescent polymers with cadmium (II) salts . They can also undergo regioselective S-alkylation to form a series of S-substituted derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Cyclohexyl-5-propyl-1,2,4-triazole-3-thiol” would depend on its specific structure. In general, 1,2,4-triazole derivatives are known to have good pharmacokinetic and pharmacodynamic properties, and they are resistant to metabolic degradation .

Future Directions

The future research directions for 1,2,4-triazole derivatives could involve exploring their potential applications in various fields, such as medicine and agriculture . Further studies could also focus on synthesizing new derivatives and investigating their properties and activities.

properties

IUPAC Name

4-cyclohexyl-3-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-2-6-10-12-13-11(15)14(10)9-7-4-3-5-8-9/h9H,2-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTXSTIICRUPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)N1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol

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